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Compound of Interest

Compound Name: 2-Chloro-6-iodobenzonitrile

Cat. No.: B029706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactivity, and applications of 2-Chloro-6-
iodobenzonitrile, a versatile building block in modern organic synthesis. Its unique substitution

pattern, featuring a nitrile group and two different halogen atoms at the ortho positions,

provides a platform for selective and diverse chemical transformations, making it a valuable

intermediate in the construction of complex molecules, particularly in the fields of

pharmaceutical and materials science.

Core Properties and Spectroscopic Data
2-Chloro-6-iodobenzonitrile is a solid at room temperature with the molecular formula

C₇H₃ClIN. Its structural features give rise to a distinct spectroscopic profile, which is essential

for its identification and characterization in chemical reactions.

Table 1: Physical and Chemical Properties of 2-Chloro-6-iodobenzonitrile
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Property Value

CAS Number 89642-53-5

Molecular Formula C₇H₃ClIN

Molecular Weight 263.46 g/mol

Appearance Pale crystalline solid[1]

Melting Point 110-117 °C

Boiling Point 320.9 °C at 760 mmHg

Density ~2.0 g/cm³[1]

Table 2: Spectroscopic Data of 2-Chloro-6-iodobenzonitrile

Spectroscopy Key Features

¹H NMR (CDCl₃)
Aromatic protons typically appear as a multiplet

in the range of δ 7.0-8.0 ppm.

¹³C NMR (Predicted)

Aromatic carbons are expected in the δ 120-145

ppm region. The carbon of the nitrile group

(C≡N) will likely appear around δ 115-120 ppm.

The carbons attached to the halogens (C-Cl and

C-I) will show distinct shifts.

Infrared (IR)

A strong, sharp absorption band characteristic of

the nitrile (C≡N) stretching vibration is expected

around 2220-2240 cm⁻¹. Other bands will

correspond to C-H, C=C aromatic, C-Cl, and C-I

stretching and bending vibrations.

Mass Spectrometry (MS)

The molecular ion peak (M⁺) is expected at m/z

263 and 265 in an approximate 3:1 ratio due to

the chlorine isotopes (³⁵Cl and ³⁷Cl).

Fragmentation may involve the loss of halogens

and the nitrile group.
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Synthesis of 2-Chloro-6-iodobenzonitrile
A plausible and efficient method for the synthesis of 2-Chloro-6-iodobenzonitrile is through a

Sandmeyer reaction, starting from the readily available 2-amino-6-chlorobenzonitrile. This

transformation allows for the selective introduction of the iodine atom at the 6-position.

Experimental Protocol: Synthesis via Sandmeyer
Reaction
This protocol is based on established Sandmeyer reaction procedures.

Materials:

2-Amino-6-chlorobenzonitrile

Sodium nitrite (NaNO₂)

Hydrochloric acid (HCl)

Potassium iodide (KI)

Water

Diethyl ether

Saturated sodium bicarbonate solution

Saturated sodium thiosulfate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Diazotization: In a flask cooled to 0-5 °C, dissolve 2-amino-6-chlorobenzonitrile (1.0 eq) in a

mixture of concentrated hydrochloric acid and water. To this stirred solution, add a solution of
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sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature is maintained below 5 °C.

Stir the resulting diazonium salt solution for 30 minutes at this temperature.

Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the

cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen

gas evolution should be observed.

Work-up: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for an additional 1-2 hours. Quench the reaction by adding a saturated

aqueous solution of sodium thiosulfate to remove any excess iodine. Neutralize the mixture

with a saturated sodium bicarbonate solution.

Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure. The crude product can be purified by column

chromatography on silica gel or by recrystallization to afford 2-Chloro-6-iodobenzonitrile.

Synthesis of 2-Chloro-6-iodobenzonitrile

2-Amino-6-chlorobenzonitrile Diazonium Salt
1. NaNO₂, HCl, 0-5 °C

2-Chloro-6-iodobenzonitrile
2. KI

Click to download full resolution via product page

Synthetic route to 2-Chloro-6-iodobenzonitrile.

Reactivity and Applications in Organic Synthesis
The differential reactivity of the chloro and iodo substituents, coupled with the presence of the

nitrile group, makes 2-Chloro-6-iodobenzonitrile a highly versatile building block for the

synthesis of complex organic molecules. The carbon-iodine bond is significantly more reactive

towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allowing

for selective functionalization.
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Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the

aryl iodide with an organoboron compound. The greater reactivity of the C-I bond allows for

selective coupling at the 6-position.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is a representative example based on standard Suzuki-Miyaura conditions.

Materials:

2-Chloro-6-iodobenzonitrile

Phenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

Toluene/Ethanol/Water solvent mixture

Nitrogen or Argon gas

Procedure:

Reaction Setup: To a round-bottom flask, add 2-Chloro-6-iodobenzonitrile (1.0 eq),

phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (2 mol%),

and triphenylphosphine (4 mol%).

Solvent Addition and Degassing: Add a degassed mixture of toluene, ethanol, and water.

Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes.

Reaction: Heat the mixture to reflux (around 80-100 °C) and stir until the starting material is

consumed (monitored by TLC or GC-MS).
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Work-up and Purification: Cool the reaction to room temperature, dilute with water, and

extract with an organic solvent like ethyl acetate. Wash the combined organic layers with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The

crude product, 2-chloro-6-phenylbenzonitrile, can be purified by column chromatography.

Suzuki-Miyaura Coupling

2-Chloro-6-iodobenzonitrile

2-Chloro-6-phenylbenzonitrilePd(OAc)₂, PPh₃, K₂CO₃

Phenylboronic acid

Click to download full resolution via product page

Suzuki-Miyaura coupling reaction.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl

iodide and a terminal alkyne, providing access to arylethynyl compounds.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

This is a general procedure adaptable for 2-Chloro-6-iodobenzonitrile.

Materials:

2-Chloro-6-iodobenzonitrile

Phenylacetylene

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Triethylamine (Et₃N)
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Anhydrous solvent (e.g., THF or DMF)

Nitrogen or Argon gas

Procedure:

Reaction Setup: To a Schlenk flask, add 2-Chloro-6-iodobenzonitrile (1.0 eq),

bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (1-3 mol%).

Inert Atmosphere and Solvent/Reagent Addition: Evacuate and backfill the flask with an inert

gas. Add the anhydrous solvent, followed by triethylamine (2-3 eq) and phenylacetylene (1.1-

1.5 eq).

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70

°C) until completion.

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite

to remove the catalyst. Concentrate the filtrate and purify the residue by column

chromatography to yield 2-chloro-6-(phenylethynyl)benzonitrile.

Sonogashira Coupling

2-Chloro-6-iodobenzonitrile

2-Chloro-6-(phenylethynyl)benzonitrilePd(PPh₃)₂Cl₂, CuI, Et₃N

Phenylacetylene
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Sonogashira coupling reaction.

Nucleophilic Aromatic Substitution (SₙAr)
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The electron-withdrawing nature of the nitrile group and the halogens activates the aromatic

ring towards nucleophilic aromatic substitution. The chlorine atom can be displaced by various

nucleophiles, typically at elevated temperatures or with strong nucleophiles.

Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine

This is a representative procedure for an SₙAr reaction.

Materials:

2-Chloro-6-iodobenzonitrile

Morpholine

Potassium carbonate (K₂CO₃) or another suitable base

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

Nitrogen or Argon gas

Procedure:

Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine 2-
Chloro-6-iodobenzonitrile (1.0 eq), morpholine (2-3 eq), and potassium carbonate (2.0 eq)

in the anhydrous solvent.

Reaction: Heat the reaction mixture under an inert atmosphere at a high temperature (e.g.,

100-150 °C) for several hours or until the reaction is complete.

Work-up and Purification: Cool the reaction mixture to room temperature, pour it into water,

and extract with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify

the crude product by column chromatography to obtain 2-iodo-6-(morpholino)benzonitrile.
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Nucleophilic Aromatic Substitution (SₙAr)

2-Chloro-6-iodobenzonitrile

2-Iodo-6-(morpholino)benzonitrileK₂CO₃, heat

Morpholine

Click to download full resolution via product page

Nucleophilic aromatic substitution reaction.

Applications in Drug Development
The unique reactivity of 2-Chloro-6-iodobenzonitrile makes it an attractive starting material

for the synthesis of complex heterocyclic scaffolds found in many biologically active molecules.

While direct incorporation into marketed drugs may not be widely documented, its potential as

a key intermediate is significant. For instance, related 2,6-disubstituted benzonitriles are

precursors to kinase inhibitors used in oncology. The ability to sequentially and selectively

introduce different functionalities at the 2- and 6-positions is highly valuable in the construction

of libraries of compounds for drug discovery and lead optimization. The synthetic pathways

described above can be employed to build up molecular complexity, leading to novel

compounds with potential therapeutic applications.

Conclusion
2-Chloro-6-iodobenzonitrile is a valuable and versatile building block in organic synthesis. Its

differentiated reactivity at the two halogenated positions allows for selective and sequential

functionalization through a variety of modern synthetic methodologies, including palladium-

catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides

a foundational understanding of its properties, synthesis, and reactivity, highlighting its potential

for the construction of complex and medicinally relevant molecules. Researchers and drug

development professionals can leverage the synthetic handles of this compound to access

novel chemical space and accelerate the discovery of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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